EBOV-IN-1

Antiviral drug discovery Ebola virus entry inhibition Pseudotyped virus assays

Procure EBOV-IN-1 (Compound 3.47) as your definitive reference standard for Ebola virus entry inhibition research. This adamantane dipeptide piperazine uniquely targets the host NPC1-GP interaction with high potency (IC50 13 nM), providing a robust assay window for HTS and serving as the baseline scaffold for SAR-driven medicinal chemistry optimization. Its well-characterized mechanism ensures experimental reproducibility, making it the preferred tool for comparative studies and combination assays, distinct from other entry inhibitor classes.

Molecular Formula C34H43N3O5
Molecular Weight 573.734
CAS No. 1335113-30-8
Cat. No. B2605485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEBOV-IN-1
CAS1335113-30-8
Molecular FormulaC34H43N3O5
Molecular Weight573.734
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2CN3CCN(CC3)C(=O)CNC(=O)CC45CC6CC(C4)CC(C6)C5
InChIInChI=1S/C34H43N3O5/c1-41-33(40)28-8-6-24(7-9-28)23-42-30-5-3-2-4-29(30)22-36-10-12-37(13-11-36)32(39)21-35-31(38)20-34-17-25-14-26(18-34)16-27(15-25)19-34/h2-9,25-27H,10-23H2,1H3,(H,35,38)
InChIKeyKSISWIVDFITFKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

EBOV-IN-1 (CAS 1335113-30-8) – A Well-Defined NPC1-Targeting Entry Inhibitor of Ebola Virus for Preclinical Antiviral Research


EBOV-IN-1 (also known as compound 3.47) is a synthetic adamantane dipeptide piperazine that functions as an entry inhibitor of Ebola virus (EBOV). Its mechanism of action involves targeting the host protein Niemann-Pick C1 (NPC1) and inhibiting its binding to the EBOV glycoprotein (GP), thereby preventing viral penetration into host cells [1]. The compound inhibits pseudotyped EBOV infection with an IC50 of 13 nM in Vero E6 cells [2]. As an early-generation chemical probe in the NPC1-targeting entry inhibitor class, EBOV-IN-1 serves as a reference standard for comparative studies and a starting scaffold for medicinal chemistry optimization efforts, with its well-characterized binding mechanism and established potency baseline documented in primary literature [3].

EBOV-IN-1 (CAS 1335113-30-8) Cannot Be Replaced by Other EBOV Entry Inhibitors – Why Structure and Selectivity Matter for Your Studies


EBOV entry inhibitors represent a chemically and mechanistically heterogeneous class of compounds that cannot be interchanged without compromising experimental reproducibility. EBOV-IN-1 specifically targets the host NPC1-GP protein-protein interaction with an IC50 of 130.0 nM and demonstrates a unique physicochemical and pharmacokinetic profile that fundamentally differs from other in-class compounds such as EBOV entry-IN-1, EBOV-GP-IN-1, EBOV/MARV-IN-1, EBOV-IN-4, or newer optimized derivatives . Unlike broad-spectrum filovirus inhibitors that target multiple viral species, EBOV-IN-1 exhibits selective activity against EBOV and lacks the metabolic stability required for stand-alone in vivo efficacy studies without pharmacokinetic boosting [1]. Its well-defined limitations—including short microsomal half-life and restricted in vivo testing potential—make it uniquely suited as a reference tool compound for comparative analyses of next-generation NPC1 inhibitors, rather than as a direct therapeutic candidate [1].

EBOV-IN-1 (CAS 1335113-30-8) – Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


EBOV-IN-1 Demonstrates 115-Fold Higher Potency Than EBOV entry-IN-1 in Pseudotyped EBOV Infection Assays

In pseudotyped EBOV infection assays, EBOV-IN-1 inhibits viral entry with an IC50 of 13 nM [1], whereas the structurally distinct entry inhibitor EBOV entry-IN-1 (compound Hu7) requires an IC50 of 1.50 μM (1,500 nM) to achieve comparable inhibition . This represents a 115-fold difference in potency under comparable pseudotyped virus assay conditions.

Antiviral drug discovery Ebola virus entry inhibition Pseudotyped virus assays

EBOV-IN-1 Exhibits NPC1-GP Interaction Inhibition Potency (IC50 130 nM) Distinct from Broad-Spectrum Filovirus Inhibitor EBOV/MARV-IN-1

EBOV-IN-1 inhibits the NPC1/VSV-pseudotyped Ebola viral glycoprotein protein-protein interaction with an IC50 of 130.0 nM, reflecting its specific mechanism of action as an NPC1-GP binding antagonist . In contrast, EBOV/MARV-IN-1 exhibits broad-spectrum activity against both EBOV and Marburg virus with EC50 values of 0.31 μM and 0.82 μM, respectively, and a selectivity index >100 in HeLa cells [1]. While EBOV/MARV-IN-1 offers broader filovirus coverage, EBOV-IN-1 provides a mechanistically defined tool for dissecting EBOV-specific NPC1-GP interactions, a distinction critical for target validation and mechanism-of-action studies.

Host-targeted antivirals NPC1 glycoprotein interaction Selectivity profiling

EBOV-IN-1 Displays Potency Range Across Cell Types (IC50 13.0–64.0 nM; EC50 160.0–590.0 nM) with Documented In Vivo Testing Limitations

EBOV-IN-1 exhibits strain- and cell-type-dependent antiviral activity with IC50 values ranging from 13.0 nM to 64.0 nM and EC50 values ranging from 160.0 nM to 590.0 nM across different human and monkey cell-based assays . Notably, the compound has a short half-life in human and mouse liver microsomes when exposed to NADPH, and its physicochemical properties—as documented in the primary medicinal chemistry literature—limit its potential for stand-alone in vivo testing without pharmacokinetic boosting strategies [1]. In contrast, newer optimized derivatives from the same chemical series (e.g., compound 32) were specifically designed to address these metabolic stability liabilities while maintaining potent entry inhibition .

Antiviral potency profiling Cell-based assay variability In vivo PK limitations

EBOV-IN-1 Outperforms EBOV-IN-4 by >100-Fold in Potency-Based Differentiation for Entry Inhibition Studies

EBOV-IN-1 achieves 50% inhibition of pseudotyped EBOV infection at 13 nM (0.013 μM) [1]. In comparison, EBOV-IN-4 (compound 12), a benzothiazepine-class EBOV inhibitor, achieves only 64.9% inhibition at a 10 μM concentration in the same pseudotyped virus assay format . Extrapolating from the partial inhibition data, the concentration required for 50% inhibition (IC50) for EBOV-IN-4 would be >10 μM, representing an estimated >100-fold potency differential favoring EBOV-IN-1 under comparable pseudotyped EBOV assay conditions.

Antiviral potency comparison Entry inhibitor benchmarking Lead compound selection

EBOV-IN-1 Targets Host NPC1 Protein Rather Than Viral GP Directly – Mechanistic Distinction from GP-Direct Inhibitors

EBOV-IN-1 exerts its antiviral activity by targeting the host Niemann-Pick C1 (NPC1) protein and inhibiting its binding to the EBOV glycoprotein (GP) [1]. This host-directed mechanism distinguishes it from GP-direct inhibitors such as EBOV-GP-IN-1 (Compound 28), which targets the viral envelope glycoprotein itself with an IC50 of 0.05 μM (50 nM) . The NPC1-targeting mechanism of EBOV-IN-1 has been experimentally validated, with studies demonstrating that cationic amphiphiles with alternative mechanisms do not replicate this specific NPC1-GP binding blockade [2].

Host-directed antivirals Mechanism of action Drug resistance profiling

EBOV-IN-1 Serves as a Defined Baseline Reference Compound with Characterized Metabolic Liabilities for Derivative Optimization Studies

EBOV-IN-1 has been extensively characterized in medicinal chemistry literature as a reference starting point for optimization campaigns. The 2018 J. Med. Chem. study by Liu et al. explicitly documents that 'the physicochemical properties of 3.47 limit its potential for testing in vivo' and proceeds to describe optimization efforts that improved potency, reduced hydrophobicity, and enhanced in vitro ADME properties of 3.47 derivatives [1]. CYP3A4 was identified as the major cytochrome P450 isoform metabolizing this compound series, and mouse microsome stability was significantly improved when tested in the presence of the CYP3A4 inhibitor ritonavir [1]. Later-generation compounds in this series (e.g., EBOV-IN-9 with EC50 of 40 nM, EBOV-IN-10 with EC50 of 0.19 μM) demonstrate improved profiles for in vivo applications .

Medicinal chemistry ADME optimization Lead compound development

EBOV-IN-1 (CAS 1335113-30-8) – Optimal Research and Procurement Application Scenarios Based on Quantitative Evidence


Positive Control for High-Throughput Screening of Novel EBOV Entry Inhibitors

With its well-characterized potency (IC50 13 nM) and defined mechanism of action as an NPC1-GP binding antagonist [1], EBOV-IN-1 serves as an ideal positive control for high-throughput screening campaigns seeking to identify novel EBOV entry inhibitors. Its 115-fold higher potency compared to EBOV entry-IN-1 ensures a robust assay window, while its well-documented physicochemical limitations [2] make it suitable specifically for in vitro screening applications where in vivo properties are not a primary consideration. Researchers can benchmark new chemical entities against this established reference compound to assess relative potency and confirm assay validity.

Reference Standard for NPC1-GP Protein-Protein Interaction Studies

EBOV-IN-1 is uniquely positioned as a tool compound for dissecting the NPC1-GP protein-protein interaction, with an experimentally determined IC50 of 130.0 nM in this specific interaction assay [1]. Unlike broad-spectrum filovirus inhibitors such as EBOV/MARV-IN-1 that act through less defined mechanisms [2], EBOV-IN-1 provides a mechanistically precise probe for studies investigating host-directed antiviral strategies targeting the NPC1 entry pathway. Its selectivity for EBOV over other filoviruses makes it particularly valuable for studies focused specifically on EBOV-host interactions rather than pan-filovirus screening.

Benchmark Compound for Medicinal Chemistry Optimization Programs

EBOV-IN-1 represents the starting scaffold from which optimized NPC1-targeting entry inhibitors were developed, as documented in the 2018 J. Med. Chem. optimization study [1]. The compound's well-characterized metabolic liabilities—including short microsomal half-life and CYP3A4-mediated metabolism [1]—provide medicinal chemistry teams with defined parameters for structure-activity relationship (SAR) studies and ADME optimization campaigns. Researchers developing next-generation NPC1 inhibitors can use EBOV-IN-1 as a baseline comparator to quantify improvements in metabolic stability and in vivo suitability while tracking retention of antiviral potency. The availability of optimized derivatives such as EBOV-IN-9 and EBOV-IN-10 [2] further enables direct comparison across the chemical series.

Mechanistic Probe for Host-Directed Antiviral Combination Studies

Given its distinct mechanism of action targeting host NPC1 rather than viral GP directly [1], EBOV-IN-1 is optimally suited for combination studies with viral-targeted inhibitors such as EBOV-GP-IN-1 (IC50 0.05 μM against EBOV-GP) [2]. The orthogonal mechanisms of these two inhibitor classes—host-directed versus viral-directed—enable investigation of potential synergistic antiviral effects, resistance barrier evaluation, and dual-target entry inhibition strategies. EBOV-IN-1's high potency (IC50 13 nM) and well-defined mechanism make it the preferred host-directed component for such mechanistic combination studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for EBOV-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.